molecular formula C17H15BrN4OS B12139230 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12139230
M. Wt: 403.3 g/mol
InChI Key: VRIYHCDBJJJTJW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a bromophenyl group, a pyridinyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromophenyl derivative reacts with a triazolyl-thioether intermediate under controlled conditions. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, DMF, K2CO3

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thioether derivatives

Scientific Research Applications

1-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(4-Fluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Comparison: Compared to its analogs, 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and binding affinity, making it more effective in certain applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s overall stability and solubility.

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H15BrN4OS/c1-2-22-16(13-4-3-9-19-10-13)20-21-17(22)24-11-15(23)12-5-7-14(18)8-6-12/h3-10H,2,11H2,1H3

InChI Key

VRIYHCDBJJJTJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3

Origin of Product

United States

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